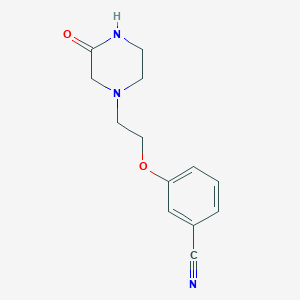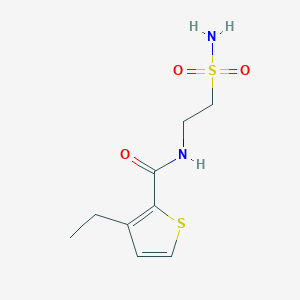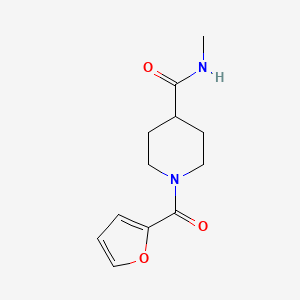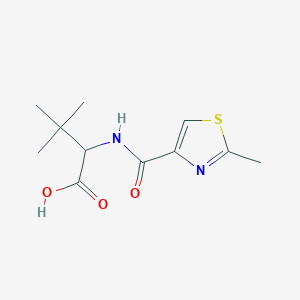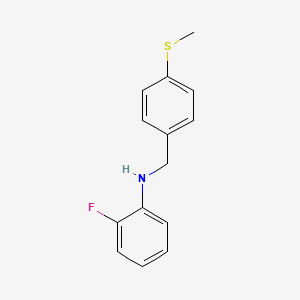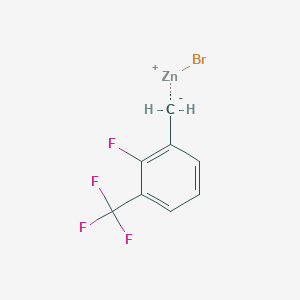
(2-Fluoro-3-(trifluoromethyl)benZyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of fluorine atoms in the compound enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−fluoro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−fluoro−3−(trifluoromethyl)benzyl)zincbromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, organic halides, and other nucleophiles.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and solvent choice (often THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the benzyl group and the organic halide.
科学研究应用
Chemistry
In chemistry, (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, fluorinated organic molecules often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of intermediates for various chemical products. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in manufacturing processes.
作用机制
The mechanism of action of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the organic halide, followed by transmetalation with the organozinc reagent, and finally reductive elimination to form the new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the intermediate species, promoting efficient coupling.
相似化合物的比较
Similar Compounds
- (2-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (4-fluoro-3-(trifluoromethyl)benzyl)zinc bromide
- (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement provides a distinct electronic environment that influences the reactivity and selectivity of the compound in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction rates, yields, and the stability of intermediates.
属性
分子式 |
C8H5BrF4Zn |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2-fluoro-1-methanidyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
MZDMXHGDKAFWHG-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=C(C(=CC=C1)C(F)(F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



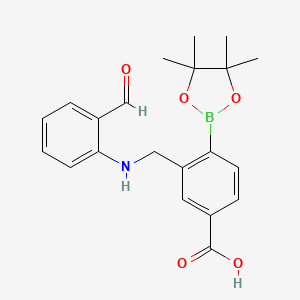

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
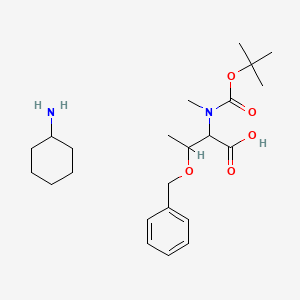

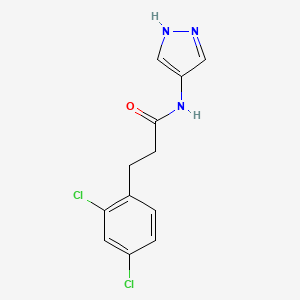
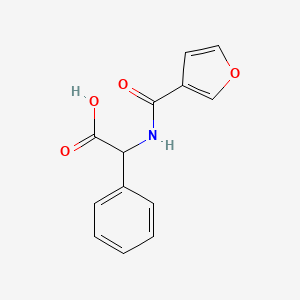
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
